tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate
CAS No.: 1798003-45-8
Cat. No.: VC5055122
Molecular Formula: C13H18BrNO3
Molecular Weight: 316.195
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798003-45-8 |
|---|---|
| Molecular Formula | C13H18BrNO3 |
| Molecular Weight | 316.195 |
| IUPAC Name | tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15(4)8-9-6-5-7-10(14)11(9)16/h5-7,16H,8H2,1-4H3 |
| Standard InChI Key | XCNBUZVNYGAUFM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(C)CC1=C(C(=CC=C1)Br)O |
Introduction
Chemical and Physical Properties
The compound’s physicochemical profile is critical for its handling and application in research. Key properties are summarized below:
The bromine atom’s electronegativity and the hydroxyl group’s polarity contribute to moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol. The tert-butyl group enhances lipophilicity, favoring membrane permeability in biological systems.
Synthesis and Manufacturing
The synthesis of tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate involves multi-step organic reactions, typically including:
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Protection of the Amine Group:
The primary amine in the precursor is protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions to form the Boc-protected intermediate. -
Bromination:
Electrophilic aromatic bromination introduces the bromine atom at the 3-position of the phenolic ring. This step often employs bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis catalyst. -
Methylation:
The secondary amine is methylated using methyl iodide (CH₃I) or dimethyl sulfate in a nucleophilic substitution reaction. -
Deprotection and Carbamate Formation:
Acidic or catalytic deprotection of the Boc group is followed by reaction with methyl chloroformate to yield the final carbamate product.
Variations in reaction conditions (e.g., temperature, solvent, catalysts) influence yield and purity. Industrial-scale production requires stringent quality control, as highlighted by suppliers like AKSci, which guarantees ≥95% purity through chromatographic validation .
Applications in Medicinal Chemistry and Drug Development
Enzyme Inhibition
Carbamates are renowned for their reversible inhibition of serine hydrolases. The tert-butyl group in this compound enhances binding affinity to enzyme active sites, while the bromophenol moiety facilitates covalent interactions with catalytic residues. Preliminary studies suggest potential activity against:
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Acetylcholinesterase (AChE): Implicated in neurodegenerative diseases.
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Proteases: Targets for antiviral and anticancer therapies.
Prodrug Design
The carbamate group’s hydrolytic stability under physiological conditions makes this compound a candidate for prodrug formulations. Enzymatic cleavage in vivo can release active metabolites with improved bioavailability.
Structural Analog Development
The bromine atom permits Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of derivatives with tailored properties. For example, replacing bromine with aryl or heteroaryl groups could modulate target selectivity .
Recent Advancements and Future Directions
Recent patents and publications emphasize this compound’s role in developing kinase inhibitors and antimicrobial agents. Computational modeling (e.g., molecular docking) is being leveraged to predict its interactions with emerging drug targets like SARS-CoV-2 main protease. Future research should prioritize:
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In vivo pharmacokinetic studies to assess absorption and metabolism.
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Structure-activity relationship (SAR) analyses to optimize therapeutic efficacy.
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